molecular formula C11H17Cl2NO B1455228 4-(Chloromethyl)-1-(2-furylmethyl)piperidine hydrochloride CAS No. 944450-92-4

4-(Chloromethyl)-1-(2-furylmethyl)piperidine hydrochloride

Cat. No. B1455228
M. Wt: 250.16 g/mol
InChI Key: SRRFZUHMIKVVPV-UHFFFAOYSA-N
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Description

“4-(Chloromethyl)-1-(2-furylmethyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 944450-92-4 . It has a molecular weight of 250.17 . It is a solid substance and is stored at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16ClNO.ClH/c12-8-10-3-5-13 (6-4-10)9-11-2-1-7-14-11;/h1-2,7,10H,3-6,8-9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid and is stored at ambient temperature .

Scientific Research Applications

Piperidine Derivatives in Neurological Disorders

Piperidine derivatives, such as donepezil, are noted for their effectiveness in neurological conditions, particularly Alzheimer’s disease. Donepezil, a piperidine-based acetylcholinesterase inhibitor, is highlighted for its therapeutic levels in managing mild-to-moderate Alzheimer's disease, showcasing the potential of piperidine structures in modifying neurological pathways (Román & Rogers, 2004).

Designer Drug Abuse and Piperidine Structures

Research has also focused on the abuse potential of designer drugs containing piperidine and piperazine structures, indicating a need for understanding these compounds' psychoactive properties. This understanding could inform regulatory and therapeutic strategies against misuse (Biliński, Hołownia, Kapka-Skrzypczak, & Wojtyła, 2012).

Pharmacological Diversity of Piperidine Alkaloids

Piperidine alkaloids from natural sources, such as Pinus species, exhibit a range of bioactivities. These include acting on the central nervous system and influencing various physiological processes, suggesting the potential for piperidine derivatives in drug development and therapy (Singh et al., 2021).

Piperidine Derivatives as Building Blocks in Drug Discovery

The versatility of piperidine as a core structure in medicinal chemistry is noted, with derivatives displaying a wide array of therapeutic effects ranging from CNS agents to anticancer and cardio-protective agents. This versatility underscores the importance of piperidine structures in drug discovery and development processes (Rathi, Syed, Shin, & Patel, 2016).

Future Directions

Piperidine derivatives, such as “4-(Chloromethyl)-1-(2-furylmethyl)piperidine hydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(chloromethyl)-1-(furan-2-ylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO.ClH/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11;/h1-2,7,10H,3-6,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRFZUHMIKVVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCl)CC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656433
Record name 4-(Chloromethyl)-1-[(furan-2-yl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-1-(2-furylmethyl)piperidine hydrochloride

CAS RN

944450-92-4
Record name 4-(Chloromethyl)-1-[(furan-2-yl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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